molecular formula C29H40F3N7O7 B056709 tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide CAS No. 117141-39-6

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide

Cat. No. B056709
M. Wt: 655.7 g/mol
InChI Key: PHRPJBROAGODAG-PMACEKPBSA-N
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Description

Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide, also known as Boc-Leu-Gly-Arg-CMk, is a peptide substrate used in biochemical research. It is a commonly used tool for studying protease activity and is often used in drug discovery research.

Mechanism Of Action

Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is a fluorogenic substrate, meaning that it contains a fluorescent group that is quenched until it is cleaved by a protease. The protease cleaves the substrate at the arginine residue, releasing the fluorescent group and generating a fluorescent signal that can be detected.

Biochemical And Physiological Effects

Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk has no known biochemical or physiological effects on its own. It is simply a tool used in biochemical research to study protease activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is its high sensitivity. The fluorescent signal generated by the cleavage of the substrate is highly detectable, allowing for accurate measurements of protease activity. However, one limitation of using this substrate is that it is not specific to a particular protease. It can be cleaved by a wide range of proteases, making it difficult to determine which protease is responsible for the observed activity.

Future Directions

There are several future directions for the use of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk in scientific research. One area of interest is the development of more specific substrates for individual proteases. This would allow for more accurate measurements of protease activity and better understanding of the role of specific proteases in various biological processes. Another future direction is the use of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk in drug discovery research. By studying the activity of proteases involved in disease processes, researchers may be able to develop new drugs that target these proteases and improve treatment outcomes.

Synthesis Methods

Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a solid support, followed by the removal of the protective groups and cleavage from the support. The final product is then purified using HPLC.

Scientific Research Applications

Tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amideArg-CMk is widely used in scientific research as a substrate for protease activity assays. It is commonly used to study the activity of serine proteases, such as trypsin and chymotrypsin, and cysteine proteases, such as papain and cathepsin B. The peptide substrate is cleaved by the protease, releasing the fluorescent group, which can be detected using a fluorometer.

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRPJBROAGODAG-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40F3N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151708
Record name tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide

CAS RN

117141-39-6
Record name tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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